N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide
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Description
The compound “N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and computational methods . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as melting point, solubility, and stability have been reported .Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-9-6-13(17-7-10(9)16)15(21)18-8-14-19-11-4-2-3-5-12(11)20-14/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRBKYNJQOOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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